Cyclododecane-d24
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
16450-78-5 |
|---|---|
Molecular Formula |
C12H24 |
Molecular Weight |
192.47 g/mol |
IUPAC Name |
1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12-tetracosadeuteriocyclododecane |
InChI |
InChI=1S/C12H24/c1-2-4-6-8-10-12-11-9-7-5-3-1/h1-12H2/i1D2,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2 |
InChI Key |
DDTBPAQBQHZRDW-JFPVQUMHSA-N |
SMILES |
C1CCCCCCCCCCC1 |
Isomeric SMILES |
[2H]C1(C(C(C(C(C(C(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])[2H])([2H])[2H])([2H])[2H])([2H])[2H])([2H])[2H])([2H])[2H])([2H])[2H])([2H])[2H])([2H])[2H])[2H] |
Canonical SMILES |
C1CCCCCCCCCCC1 |
Other CAS No. |
16450-78-5 |
Synonyms |
Cyclododecane-d24 |
Origin of Product |
United States |
Synthetic Methodologies for Cyclododecane D24
De Novo Deuterated Synthesis Approaches
De novo synthesis of Cyclododecane-d24 involves the construction of the deuterated molecule from a starting material that does not yet possess the final saturated cycloalkane structure. The most common and industrially relevant precursor for cyclododecane (B45066) is 1,5,9-cyclododecatriene (B1592173) (CDT), which is produced via the cyclotrimerization of butadiene. jst.go.jpcdnsciencepub.com The deuteration of this unsaturated precursor is a direct and effective method for obtaining this compound.
The catalytic deuteration of 1,5,9-cyclododecatriene is a process analogous to catalytic hydrogenation, where deuterium (B1214612) gas (D₂) is used in place of hydrogen gas (H₂). This reaction involves the addition of deuterium atoms across the three double bonds of the CDT ring in the presence of a metal catalyst to yield the saturated this compound.
The efficiency and completeness of the perdeuteration reaction are highly dependent on the purity of the deuterium gas and the nature of the catalyst system employed.
Deuterium Gas Purity: High-purity deuterium gas is essential to achieve a high level of deuterium incorporation and avoid the formation of partially deuterated isotopologues. Commercially available deuterium gas is often generated from the electrolysis of heavy water (D₂O), which can achieve purities of up to 99.98%. thalesnano.comthalesnano.com The presence of protic impurities (H₂ or H₂O) in the reaction system can lead to competitive hydrogenation, reducing the isotopic purity of the final product. Therefore, ensuring the anhydrous nature of the solvent and the high isotopic enrichment of the deuterium gas source are critical parameters.
Catalyst Systems: The choice of catalyst is paramount for achieving high yields and complete deuteration. Heterogeneous catalysts are commonly employed, with platinum group metals supported on high-surface-area materials like activated carbon being the most effective. cdnsciencepub.com A comparative study on the liquid-phase exchange of n-dodecane, a related long-chain alkane, highlighted the activity of several catalysts. cdnsciencepub.com
| Catalyst | Support | Relative Activity for H-D Exchange | Reference |
|---|---|---|---|
| Palladium (Pd) | Carbon | High | cdnsciencepub.com |
| Platinum (Pt) | Carbon | High | cdnsciencepub.com |
| Rhodium (Rh) | Carbon | High | cdnsciencepub.com |
While all three metals (Pd, Pt, and Rh) demonstrate good catalytic activity, palladium on carbon (Pd/C) is often selected due to its cost-effectiveness and ease of preparation. cdnsciencepub.com The physical form of the catalyst also plays a role; for instance, catalyst mesh size can influence the reaction rate, with a 10-30 mesh size providing reproducible results in liquid-phase exchange systems. cdnsciencepub.com For the direct deuteration of 1,5,9-cyclododecatriene, both platinum on carbon (Pt/C) and palladium on carbon (Pd/C) have been effectively used. cdnsciencepub.com
The process of adding 24 deuterium atoms across the three double bonds of 1,5,9-cyclododecatriene is a multi-step reaction. The kinetics are influenced by temperature, pressure, catalyst loading, and solvent. The selectivity of the process refers to the distribution of deuterated isotopologues in the final product.
The reaction is typically carried out at elevated temperatures, in the range of 190-200 °C, to facilitate both the deuteration of the double bonds and the subsequent exchange of any remaining allylic or vinylic protons. cdnsciencepub.com While detailed kinetic models for the perdeuteration of cyclododecatriene are not extensively published, analysis of the product's isotopic distribution provides insight into the reaction's progress and selectivity.
Mass spectrometric analysis of this compound prepared by the catalytic deuteration of 1,5,9-cyclododecatriene reveals a distribution of isotopic species. The figure below, adapted from studies on the deuterogenation of 1,5,9-cyclododecatriene, illustrates the typical isotopic distribution observed with different catalysts partway through the reaction. cdnsciencepub.com Complete perdeuteration aims to maximize the abundance of the d₂₄ species.
| Isotopic Species | Relative Abundance (2% Pt/C, powder, 25% deuterated) | Relative Abundance (2% Pd/C, 10-20 mesh, 24% deuterated) | Reference |
|---|---|---|---|
| d₀ - d₁₁ | Low | Low | cdnsciencepub.com |
| d₁₂ - d₂₃ | Moderate | Moderate | |
| d₂₄ | Highest Peak | Highest Peak |
The broad distribution of isotopologues, even at partial conversion, suggests that H-D exchange reactions occur concurrently with the deuteration of the double bonds. This is beneficial for achieving perdeuteration, as it allows for the replacement of all 24 hydrogen atoms. cdnsciencepub.com
An alternative de novo approach involves first synthesizing non-deuterated cyclododecane and then subjecting it to a hydrogen-deuterium (H-D) exchange reaction. This method relies on the catalytic activation of the C-H bonds in the saturated alkane, allowing for their replacement with deuterium from a suitable source, typically D₂ gas or D₂O. cdnsciencepub.comwikipedia.org
Both homogeneous and heterogeneous catalysts can facilitate the H-D exchange in alkanes, though heterogeneous systems are more commonly used for preparative scale synthesis due to ease of catalyst separation.
Heterogeneous Catalysis: As with the deuteration of CDT, platinum group metals on a carbon support are effective catalysts for the H-D exchange of cyclododecane. cdnsciencepub.com The reaction is typically performed by passing deuterium gas through the molten cyclododecane (melting point ~60 °C) in the presence of the catalyst at high temperatures (e.g., 195 °C). cdnsciencepub.com This method has been shown to produce this compound with high isotopic purity. cdnsciencepub.com The general reactivity trend for H-D exchange on alkanes using these catalysts is well-established. researchgate.netprinceton.edu
Homogeneous Catalysis: Homogeneous catalysts, such as Wilkinson's catalyst (tris(triphenylphosphine)chlororhodium(I)), are known to catalyze H-D exchange, particularly in unsaturated systems. cdnsciencepub.com During the deuterogenation of cycloalkenes like cyclododecene, H-D scrambling has been observed, indicating the reversible formation of a rhodium-alkyl intermediate that facilitates exchange. cdnsciencepub.com While effective for mechanistic studies, the application of homogeneous catalysts for the perdeuteration of a saturated alkane like cyclododecane is less common for preparative purposes due to challenges in catalyst recovery and the often milder conditions which may not be sufficient for activating the inert C-H bonds of a saturated ring.
While deuterium gas is a direct and effective deuterium source, strategies involving deuterated solvents, particularly heavy water (D₂O), have been developed. These methods can be more cost-effective and avoid the handling of flammable D₂ gas. uni-rostock.de
The use of D₂O as the deuterium source in the presence of a platinum group metal catalyst is a viable strategy. jst.go.jprsc.org For saturated hydrocarbons, this typically requires the presence of H₂ gas as a "catalyst-activator". jst.go.jp The proposed mechanism involves the activation of both H₂ and D₂O on the catalyst surface, generating the active species for the C-H bond activation and subsequent H-D exchange. jst.go.jp This approach has been successfully applied to the perdeuteration of various organic molecules, including saturated fatty acids, demonstrating its potential applicability to cyclododecane. jst.go.jp The reaction conditions, such as temperature and the presence of co-solvents, would need to be optimized for the specific substrate.
Hydrogen-Deuterium Exchange Reactions for this compound Formation
Advanced Purification and Isotopic Enrichment Techniques
The production of highly pure this compound necessitates sophisticated purification and enrichment processes to isolate the deuterated compound from its non-deuterated counterparts and other potential impurities.
Chromatographic Methods for Isotopic Purity Enhancement
Chromatography is a fundamental technique for the purification of chemical compounds. moravek.com In the context of this compound, various chromatographic methods are employed to achieve high isotopic purity.
Gas chromatography (GC) is a powerful tool for separating volatile compounds. For this compound, a GC system equipped with a mass spectrometer (GC-MS) can be utilized not only for separation but also for identification of the deuterated species. ijcs.ro The choice of the stationary phase in the GC column is critical for effective separation. Non-polar columns are generally suitable for hydrocarbons like cyclododecane. nih.gov The operating conditions, such as oven temperature programming, are optimized to ensure baseline separation of this compound from any remaining Cyclododecane and other byproducts. ijcs.ro
Liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC), offers another avenue for purification. eurl-pops.eu Reversed-phase HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase, can effectively separate compounds based on their hydrophobicity. eurl-pops.eu While the difference in polarity between this compound and Cyclododecane is minimal, high-efficiency columns and optimized mobile phase compositions can achieve separation. Preparative HPLC can then be used to collect the purified this compound fraction.
Column chromatography, a classic and scalable purification method, is also applicable. google.com Silica gel or alumina (B75360) can be used as the stationary phase. eurl-pops.eu A non-polar solvent system, such as hexane (B92381) or a mixture of hexane and a slightly more polar solvent, is used to elute the compounds. Due to the subtle differences in interaction with the stationary phase, a careful selection of the eluent and a long column may be required to achieve good separation.
Table 1: Chromatographic Methods for this compound Purification
| Chromatographic Technique | Stationary Phase | Mobile Phase/Carrier Gas | Principle of Separation |
| Gas Chromatography (GC) | Non-polar (e.g., polydimethylsiloxane) | Inert gas (e.g., Helium, Nitrogen) | Based on volatility and interaction with the stationary phase. |
| High-Performance Liquid Chromatography (HPLC) | Reversed-phase (e.g., C18) | Polar solvent mixture (e.g., Methanol/Water) | Based on partitioning between the stationary and mobile phases. |
| Column Chromatography | Silica gel or Alumina | Non-polar solvent (e.g., Hexane) | Based on differential adsorption to the stationary phase. |
Verification of Deuterium Incorporation and Distribution
Following purification, it is crucial to verify the level of deuterium incorporation and its distribution within the cyclododecane molecule. Several analytical techniques are instrumental in this verification process.
Mass Spectrometry (MS) is a primary tool for determining the molecular weight of a compound and, consequently, the extent of deuteration. The mass spectrum of fully deuterated this compound will show a molecular ion peak at a mass-to-charge ratio (m/z) that is 24 units higher than that of its non-deuterated analog, Cyclododecane (C12H24). ontosight.ainih.gov By analyzing the isotopic cluster of the molecular ion peak, the percentage of deuterium incorporation can be accurately calculated. The presence of ions with fewer than 24 deuterium atoms would indicate incomplete deuteration. cdnsciencepub.com
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the structure and isotopic composition of a molecule. While proton NMR (¹H NMR) is used to detect hydrogen atoms, its application in highly deuterated compounds is to confirm the absence of protons. chemicalbook.comacs.org A clean ¹H NMR spectrum with minimal residual proton signals is indicative of high isotopic purity. brainly.com
Deuterium NMR (²H NMR) spectroscopy, on the other hand, directly observes the deuterium nuclei. The chemical shifts in the ²H NMR spectrum can confirm that deuterium atoms have replaced hydrogen atoms at all expected positions in the cyclododecane ring. Carbon-13 NMR (¹³C NMR) can also be employed, as the coupling patterns between carbon and deuterium (C-D) differ from carbon-proton (C-H) couplings, providing further evidence of successful deuteration.
Infrared (IR) Spectroscopy can also be used to verify deuteration. The stretching and bending vibrations of C-D bonds occur at lower frequencies compared to C-H bonds. The disappearance of C-H stretching peaks (typically around 2850-3000 cm⁻¹) and the appearance of strong C-D stretching peaks (around 2100-2200 cm⁻¹) in the IR spectrum of this compound serve as clear evidence of deuterium incorporation. cdnsciencepub.com
Table 2: Analytical Techniques for Verification of Deuteration
| Analytical Technique | Information Obtained | Key Indicators for this compound |
| Mass Spectrometry (MS) | Molecular weight and isotopic distribution. | Molecular ion peak shifted by +24 m/z units compared to Cyclododecane. Analysis of isotopic cluster for deuterium content. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural information and isotopic purity. | Absence of signals in ¹H NMR. Characteristic signals in ²H NMR. Altered coupling in ¹³C NMR. |
| Infrared (IR) Spectroscopy | Presence of specific chemical bonds. | Disappearance of C-H stretching vibrations and appearance of C-D stretching vibrations. |
Advanced Spectroscopic Characterization of Cyclododecane D24
Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations
NMR spectroscopy is a powerful tool for elucidating the structure of molecules. The substitution of protons with deuterons in Cyclododecane-d24 leads to distinct spectral characteristics compared to its non-deuterated counterpart.
Deuterium (B1214612) (²H) NMR spectroscopy is highly effective for confirming the incorporation of deuterium into a molecular structure. edurev.in Unlike hydrogen-1, which has a nuclear spin of 1/2, deuterium has a spin of 1. edurev.in For a fully deuterated compound like this compound, where all methylene (B1212753) groups are chemically equivalent, the ²H NMR spectrum is expected to show a single, potentially broad resonance. The chemical shift range in ²H NMR is similar to that of ¹H NMR. magritek.comblogspot.com
The primary application of ²H NMR in this context is for quantitative analysis. By integrating the area of the deuterium signal and comparing it to a known standard, the degree of deuteration can be accurately determined. nih.gov This is critical for verifying the isotopic purity of the sample. While site-specific information can be obtained for partially deuterated molecules, the magnetic equivalence of all positions in per-deuterated cyclododecane (B45066) simplifies the spectrum to a single peak, confirming uniform deuteration across the entire molecule.
Table 1: Expected ²H NMR Data for this compound
| Parameter | Expected Value | Rationale |
|---|---|---|
| Chemical Shift (δ) | ~1.38 ppm | Similar to the proton chemical shift of cyclododecane, reflecting the electronically equivalent environment. |
| Multiplicity | Singlet (broad) | All deuterium atoms are chemically and magnetically equivalent. Broadening may occur due to quadrupolar relaxation. |
| Application | Quantitative Analysis | Integration of the signal confirms the level of isotopic enrichment. |
The ¹³C NMR spectrum of this compound provides clear evidence of deuteration through isotopic effects on chemical shifts and coupling patterns. In the proton-decoupled ¹³C NMR spectrum of non-deuterated cyclododecane, all 12 carbon atoms are equivalent, resulting in a single sharp peak. chemicalbook.com
For this compound, two main changes are anticipated:
Isotope Shift: The resonance for the carbon atoms will shift slightly upfield (to a lower ppm value) compared to the non-deuterated analog. This is a typical isotope effect caused by the heavier mass of deuterium altering the vibrational energy levels of the C-D bond.
C-D Coupling: Since deuterium has a spin of 1, it couples with the adjacent ¹³C nucleus. Each carbon atom is bonded to two deuterium atoms, leading to a splitting pattern that follows the 2nI+1 rule, where n is the number of deuterium atoms (2) and I is the spin (1). This results in a quintet (2 * 2 * 1 + 1 = 5).
These distinct features in the ¹³C spectrum serve as a definitive confirmation of the deuterated structure. nih.govresearchgate.net
Table 2: Comparison of ¹³C NMR Spectral Data for Cyclododecane and this compound
| Compound | Chemical Shift (δ) | Multiplicity (¹H-decoupled) | Multiplicity (Fully Deuterated) |
|---|---|---|---|
| Cyclododecane (C₁₂H₂₄) | ~24.8 ppm | Singlet | N/A |
| This compound (C₁₂D₂₄) | < 24.8 ppm (Expected upfield shift) | N/A | Quintet |
Multi-dimensional NMR techniques such as COSY, HSQC, and HMBC are fundamental for determining the connectivity within complex organic molecules. sdsu.eduyoutube.com
COSY (Correlation Spectroscopy): This experiment reveals scalar couplings between protons, typically over two to three bonds, establishing H-C-C-H connectivities. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals of the atoms to which they are directly attached (one-bond C-H correlation). researchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over multiple bonds (typically two to three bonds), which is crucial for piecing together molecular fragments. researchgate.net
For this compound, these standard proton-based 2D NMR experiments are not applicable due to the absence of protons. The structural simplicity and symmetry of the molecule mean that its structure can be fully confirmed using 1D ²H and ¹³C NMR. In principle, heteronuclear 2D experiments correlating ²H and ¹³C could be performed, but they are technically more challenging and generally unnecessary for a molecule with such high symmetry.
Vibrational Spectroscopy Studies: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy provides information about the bonding and conformation of molecules by probing their vibrational energy levels. msu.edumdpi.com
The substitution of hydrogen with deuterium has a pronounced effect on the infrared (IR) spectrum. edurev.inlibretexts.org The vibrational frequency of a bond is primarily dependent on the bond strength and the reduced mass of the atoms involved. Since deuterium is approximately twice as massive as hydrogen, the reduced mass of a C-D bond is significantly greater than that of a C-H bond.
This mass increase leads to a predictable decrease in the vibrational frequencies of the stretching and bending modes involving deuterium. The frequency of a C-D stretching vibration is expected to be lower than that of a C-H stretch by a factor of approximately √2 (≈1.41). libretexts.org This isotopic shift is a powerful diagnostic tool. ajchem-a.comajchem-a.com The characteristic C-H stretching bands in alkanes appear around 2850-2960 cm⁻¹, while C-H bending modes are found near 1470 cm⁻¹. For this compound, these bands are expected to shift to significantly lower wavenumbers.
Table 3: Comparison of Calculated IR Frequencies for Cyclododecane and this compound
| Vibrational Mode | Cyclododecane (C₁₂H₂₄) Frequency (cm⁻¹) | This compound (C₁₂D₂₄) Expected Frequency (cm⁻¹) |
|---|---|---|
| C-H/C-D Asymmetric & Symmetric Stretching | ~2930 | ~2078 |
| CH₂/CD₂ Scissoring (Bending) | ~1465 | ~1039 |
In this compound, the same conformational principles apply. The Raman scattering signatures corresponding to the vibrational modes of the carbon skeleton will be largely unaffected, while modes involving C-D bonds will be shifted to lower frequencies, analogous to the shifts seen in IR spectroscopy. nih.gov These deuterated vibrational modes, particularly the C-D stretching and bending regions, can serve as sensitive probes for conformational changes. znaturforsch.com The analysis of these shifted bands in the Raman spectrum allows for detailed conformational diagnostics, often with the benefit of reduced spectral overlap from fluorescent impurities that can plague the C-H stretching region.
Conformational Analysis and Dynamics of Cyclododecane D24
Elucidation of Preferred Conformations in Diverse Phases
The conformational landscape of cyclododecane (B45066) and its deuterated isotopomers is a subject of significant scientific interest due to the flexibility and low ring strain of the twelve-membered ring. wikipedia.org The molecule predominantly adopts a square researchgate.net conformation with D4 symmetry, which, while stable, is not derived from a diamond lattice like some other cycloalkanes. wikipedia.org
Solid-State Crystal Structure Analysis of Cyclododecane-d24
In the solid state, cyclododecane crystallizes in a monoclinic system. beilstein-journals.org However, X-ray diffraction studies have revealed a high degree of disorder, making a complete structural resolution challenging. nih.gov This disorder arises from the presence of statistical mirror planes. beilstein-journals.org Despite these challenges, the consensus from diffraction data and computational analysis points to a square-like researchgate.net topology as the preferred conformation in the crystal lattice. nih.gov This structure is characterized by methylene (B1212753) groups situated at the corners and edges of the ring. nih.gov
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | C2/m |
| a | 13.27 Å |
| b | 8.28 Å |
| c | 5.44 Å |
| β | 99.5° |
| Z (Formula units) | 2 |
| Table 1: Crystal structure data for Cyclododecane. wikipedia.orgbeilstein-journals.org |
Solution-Phase Conformational Equilibria and Flexibility
In solution, cyclododecane and its derivatives exhibit dynamic conformational equilibria. While the researchgate.net square conformation is a major contributor, other low-energy conformations can also be present. beilstein-journals.org Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying these dynamics. cdnsciencepub.com Studies on this compound in various surfactant solutions have provided insights into its behavior in different microenvironments. researchgate.net Deuterium (B1214612) NMR relaxation time measurements, for instance, help in understanding the molecular dynamics and the extent of solubilization in micellar systems. researchgate.net
| Solvent/System | Conformation | Technique |
| Solid State | researchgate.net square | X-ray Diffraction |
| Solution | Dynamic equilibrium, predominantly researchgate.net | NMR Spectroscopy |
| Table 2: Conformational preferences of Cyclododecane in different phases. beilstein-journals.orgnih.gov |
Influence of Deuteration on Ring Strain and Transannular Interactions
The substitution of hydrogen with deuterium can influence the delicate balance of forces within a molecule, including ring strain and transannular interactions. nih.govlibretexts.org Ring strain in cycloalkanes arises from angle strain (deviation from ideal bond angles) and torsional strain (eclipsing interactions between hydrogens). openstax.orgbeilstein-journals.org In cyclododecane, the researchgate.net conformation minimizes these strains, but transannular interactions between endo-hydrogens remain a significant factor. nih.gov These are close contacts between hydrogen atoms across the ring. nih.gov
Stereochemical Implications of Deuterium Substitution
The introduction of deuterium into a molecule can have significant stereochemical consequences, particularly in systems that are conformationally mobile or have the potential for chirality.
Chiral Properties and Inversion Barriers in Deuterated Cyclic Alkane Systems
Although cyclododecane itself is achiral, the introduction of deuterium can, in principle, create chiral centers. researchgate.netsavemyexams.com For a molecule to be chiral, it must be non-superimposable on its mirror image. ucla.edu The determination of absolute configurations in chiral alkanes, especially those where chirality arises from isotopic substitution, remains a challenging analytical task. savemyexams.com
The flexibility of the cyclododecane ring allows for conformational inversion, a process that has an associated energy barrier. cdnsciencepub.comstackexchange.com The height of this inversion barrier can be influenced by isotopic substitution. nih.govresearchgate.net For instance, in smaller cyclic systems and other molecules like phosphines, isotopic substitution has been shown to affect inversion barriers. nih.govresearchgate.net While specific data on the inversion barrier of this compound was not found, it is plausible that the complete deuteration would have a measurable effect on the energy required for the ring to flip between its various conformations. This is an area that could benefit from further computational and experimental investigation.
Molecular Dynamics Simulations for Conformational Fluxionality
The inherent flexibility of macrocyclic compounds like cyclododecane presents a significant challenge to fully characterizing their three-dimensional structures and dynamic behavior. The large number of rotatable bonds results in a complex potential energy surface with numerous local minima corresponding to different conformations. Molecular dynamics (MD) simulations have emerged as a powerful computational tool to explore the conformational space of such molecules over time, providing insights into their fluxional nature.
Long-Timescale Conformational Sampling of this compound
Long-timescale molecular dynamics simulations are essential for adequately sampling the vast conformational landscape of flexible molecules like this compound. Standard MD simulations can often become trapped in local energy minima, preventing a comprehensive exploration of all accessible conformations within a practical simulation time. To overcome this, enhanced sampling techniques are often employed.
While specific long-timescale molecular dynamics studies exclusively focused on this compound are not extensively documented in publicly available literature, the methodologies applied to its non-deuterated counterpart, cyclododecane, are directly relevant. High-temperature MD simulations, for instance, can be used to accelerate the crossing of energy barriers between different conformational states. In one such study on cyclododecane, simulations performed at an elevated temperature of 1000 K were able to sample 71 different conformations. nih.gov This approach allows for a more rapid exploration of the conformational space, which can then be used to understand the dynamics at lower, more conventional temperatures.
Energy Landscape Analysis of Deuterated Macrocycles
The energy landscape of a macrocycle provides a comprehensive map of its conformational possibilities, with valleys representing stable or metastable conformers and mountains representing the energy barriers between them. For deuterated macrocycles like this compound, the energy landscape is crucial for understanding their thermodynamic and kinetic properties. As previously noted, the potential energy surface is largely unaffected by deuteration, meaning that the locations of the energy minima and the transition states are nearly identical to the non-deuterated analog.
Computational methods, particularly molecular mechanics and quantum mechanics calculations, are employed to map out this landscape. For cyclododecane, extensive computational studies have identified a number of low-energy conformers. nih.govacs.org The most stable conformation is generally found to be of a square-like, psu.edu quadrangular shape. researchgate.net Studies combining gas-phase electron diffraction with molecular mechanics calculations have been instrumental in determining the geometry of the most stable conformers.
The relative energies of these conformers determine their populations at thermal equilibrium. While specific experimental data on the conformer populations of this compound are scarce, the data for cyclododecane provides a very close approximation. The table below summarizes some of the low-energy conformations of cyclododecane identified through computational methods.
| Conformer Symmetry | Relative Energy (kcal/mol) | Computational Method |
| D₄ | 0.00 | Molecular Mechanics |
| C₂ | 0.78 | Molecular Mechanics |
| Cᵢ | 1.05 | Molecular Mechanics |
| C₂ᵥ | 2.15 | Molecular Mechanics |
Note: The data presented in this table is for non-deuterated cyclododecane and is intended to be representative of the low-energy conformations also expected for this compound. The relative energies are indicative and can vary slightly depending on the force field and computational method used.
Mechanistic Investigations Utilizing Cyclododecane D24 As a Research Probe
Kinetic Isotope Effect (KIE) Studies in Organic Reactions
The kinetic isotope effect is defined as the ratio of the rate constant of a reaction using a light isotopologue (kH) to the rate constant of the same reaction using a heavy isotopologue (kD), i.e., KIE = kH/kD. wikipedia.org By measuring these rate changes, significant insights into the reaction mechanism can be obtained.
A primary kinetic isotope effect is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of a reaction. princeton.edudalalinstitute.com For C-D bonds, the C-D bond is stronger and has a lower zero-point vibrational energy than the corresponding C-H bond. libretexts.org Consequently, more energy is required to cleave a C-D bond, leading to a slower reaction rate and a "normal" primary KIE (kH/kD > 1). libretexts.org The magnitude of this effect is typically in the range of 2 to 8 for C-H bond cleavage at room temperature. hampshire-antique-restoration.co.uk
A significant application is seen in oxidation reactions. For instance, in the oxidation of cyclododecane (B45066) by reagents like dimethyldioxirane (B1199080) (DMDO), the initial step involves the abstraction of a hydrogen atom. A study involving the treatment of cyclododecane-d24 with DMDO revealed a large kinetic isotope effect, indicating that the cleavage of the C-H/C-D bond is the rate-limiting step of the reaction. escholarship.org Similarly, the industrial autoxidation of cyclododecane to cyclododecanol (B158456) and cyclododecanone (B146445), a key step in the synthesis of Nylon-12, proceeds via a radical mechanism where C-H bond cleavage is critical. wikipedia.org The use of this compound in such studies allows for the confirmation of this rate-determining step.
Table 1: Illustrative Primary Kinetic Isotope Effects for the Oxidation of Cyclododecane
This table presents hypothetical data based on typical values observed for radical-mediated C-H bond cleavage to illustrate the expected primary KIE for the oxidation of this compound.
| Reactant | Oxidizing Agent | Rate Constant (k, s⁻¹) | Primary KIE (kH/kD) | Implication |
| Cyclododecane | DMDO | kH = 1.2 x 10⁻³ | 6.7 | C-H/C-D bond cleavage is the rate-determining step. |
| This compound | DMDO | kD = 1.8 x 10⁻⁴ | ||
| Cyclododecane | H₂O₂ / Catalyst | kH = 5.5 x 10⁻⁵ | 5.8 | C-H/C-D bond cleavage is the rate-determining step. |
| This compound | H₂O₂ / Catalyst | kD = 9.5 x 10⁻⁶ |
Secondary kinetic isotope effects (SKIEs) occur when the isotopic substitution is at a position not directly involved in bond making or breaking in the rate-determining step. wikipedia.org These effects are generally smaller than primary KIEs but provide crucial information about changes in the steric or electronic environment of the isotopic center during the reaction, particularly changes in hybridization. princeton.edu
An α-secondary KIE is observed when the isotope is on the carbon atom undergoing a change in its coordination number or hybridization. A change from sp³ hybridization (tetrahedral) in the reactant to sp² hybridization (trigonal planar) in the transition state typically results in a normal KIE (kH/kD ≈ 1.1–1.2). wikipedia.org This is because the C-H bending vibrations are less restricted in the sp²-hybridized transition state, which lowers the energy difference between the C-H and C-D bonds compared to the ground state. Conversely, a change from sp² to sp³ results in an inverse KIE (kH/kD ≈ 0.8–0.9). wikipedia.org
In the context of cyclododecane reactions, such as the oxidation of cyclododecanol to cyclododecanone, the carbon atom bearing the hydroxyl group changes from sp³ to sp². researchgate.net Studying this reaction with cyclododecanol deuterated at the carbinol position would be expected to yield a normal α-secondary KIE if the oxidation step is rate-limiting.
Table 2: Expected Secondary Kinetic Isotope Effects in Cyclododecane Reactions
This table provides hypothetical data illustrating the expected α-secondary KIE for the oxidation of cyclododecanol-1-d₁ to cyclododecanone, reflecting the sp³ to sp² rehybridization.
| Reaction | Reactant | Isotopic Position | Hybridization Change | Expected KIE (kH/kD) |
| Oxidation | Cyclododecanol | C1-D | sp³ → sp² | ~1.15 |
| Nucleophilic Addition | Cyclododecanone | N/A (Hypothetical C2-D) | sp² → sp³ | ~0.90 |
Solvent isotope effects arise when a reaction is carried out in a deuterated solvent, such as D₂O or CD₃OD, instead of its protic counterpart. chem-station.com These effects can be complex, as they may reflect a primary KIE if the solvent is a reactant (e.g., in hydrolysis), a secondary KIE due to different solvation strengths, or an equilibrium isotope effect on a pre-equilibrium step. libretexts.orgmdpi.com
For reactions involving cyclododecane derivatives, such as the acid-catalyzed hydrolysis of an intermediate, switching the solvent from H₂O to D₂O can reveal the role of proton transfer in the mechanism. The hydronium ion in D₂O (D₃O⁺) is a stronger acid than H₃O⁺ in H₂O. chem-station.com If a reaction involves a rapid, reversible protonation of a substrate prior to the rate-limiting step, the reaction will often be faster in D₂O, leading to an inverse solvent KIE (kH₂O/kD₂O < 1). chem-station.com
For example, studies on the methanolysis of esters catalyzed by a triazacyclododecane-Zn²⁺ complex showed inverse solvent kinetic isotope effects (skie's) when the reaction was performed in d1-methanol. rsc.orgresearchgate.net These inverse effects were interpreted as being consistent with direct nucleophilic attack involving desolvation of the nucleophile. rsc.org While this study did not use this compound as the substrate, it demonstrates how solvent KIEs can be applied to mechanistically similar systems involving cyclododecane-based catalysts.
Elucidation of Reaction Mechanisms and Rate-Determining Steps
The data gathered from KIE studies using this compound are instrumental in piecing together the step-by-step sequence of a reaction mechanism and identifying the slowest, or rate-determining, step.
The magnitude of the primary KIE provides valuable clues about the structure of the transition state. baranlab.org A maximal KIE is typically observed when the hydrogen/deuterium (B1214612) atom is symmetrically transferred in a linear fashion between the donor and acceptor atoms in the transition state. An early or late transition state, where the bond to the isotope is either mostly intact or mostly broken, will result in a smaller KIE. utdallas.edu Therefore, by measuring the kH/kD ratio for a reaction of cyclododecane, chemists can infer the geometry and progress of C-H bond cleavage at the point of highest energy on the reaction coordinate. mit.edu
Secondary KIEs further refine this picture. For example, in the formation of cyclododecanone from a cyclododecyl precursor, a normal α-SKIE would support a transition state with significant sp² character at the reacting carbon, suggesting that the C=O bond is substantially formed. nih.gov
This compound is also a powerful tool for studying the dynamics of both C-C bond formation and scission. In catalytic C-H functionalization reactions, where new bonds are formed at a previously unreactive C-H position, KIE studies can confirm that C-H bond activation is part of the mechanism. For instance, copper-catalyzed carbene insertion reactions have been used to functionalize the C-H bonds of cyclododecane, forming new C-C bonds. nih.gov A competitive experiment between cyclododecane and this compound would reveal a primary KIE if C-H/C-D bond cleavage is involved in the rate-limiting step.
Conversely, the study of fragmentation pathways, such as the oxidative C-C bond scission that can occur during the formation of secondary organic aerosols from cyclododecane, can be aided by isotopic labeling. d-nb.info While ring-opening preserves the carbon backbone, subsequent fragmentation can lead to smaller, more volatile products. Isotopic labeling helps track the fate of different fragments and elucidates the complex mechanisms of atmospheric oxidation and degradation. core.ac.uk
Tracer Studies in Complex Chemical and Biochemical Pathways
Isotopically labeled compounds are invaluable tools for elucidating complex chemical and biochemical pathways. By replacing specific atoms with their heavier, stable isotopes, researchers can "tag" molecules and trace their journey through a series of transformations. This compound, a deuterated form of cyclododecane where all 24 hydrogen atoms have been replaced by deuterium, serves as a powerful research probe for such mechanistic investigations. The significant mass difference between hydrogen (¹H) and deuterium (²H) makes the labeled compound and its subsequent metabolites easily distinguishable from their unlabeled counterparts using mass spectrometry (MS). This allows for unambiguous tracking of the carbon scaffold's fate in intricate biological or chemical systems, providing insights that would be difficult to obtain otherwise.
Tracing Carbon Scaffolds in Biosynthetic Routes
The use of this compound as a tracer to delineate the biosynthetic pathways of natural products represents a significant, albeit specialized, application. While direct and extensive studies documenting this specific use are not widespread, the principle is well-established in metabolic research. The core concept involves introducing this compound as a potential precursor into a biological system, such as a bacterial or fungal culture, that is hypothesized to produce a metabolite with a C12-derived backbone.
The research process would involve:
Feeding Studies: The deuterated substrate, this compound, is supplied to the organism.
Metabolite Extraction: After a designated incubation period, metabolites are extracted from the culture.
Mass Spectrometry Analysis: Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are used to analyze the extracts.
If the organism incorporates the cyclododecane skeleton into a larger natural product, the resulting metabolite will exhibit a distinct mass shift corresponding to the incorporated deuterium atoms. This provides definitive evidence that the C12 ring of cyclododecane is a building block in the biosynthetic route. This method is crucial for confirming proposed biosynthetic pathways and identifying novel metabolic capabilities in microorganisms.
Investigating Degradation Pathways and Environmental Persistence Mechanisms
A more documented application of isotopic labeling with compounds like this compound is in the study of biodegradation and environmental fate. Understanding how persistent organic compounds are broken down by microorganisms is critical for environmental science and bioremediation. Cyclododecane, a waxy, hydrophobic alicyclic hydrocarbon, is known to be persistent in the environment but can be degraded by certain specialized microorganisms. wikipedia.org
Research has shown that bacteria, particularly from the genus Rhodococcus, are capable of utilizing cyclododecane as their sole source of carbon and energy. researchgate.netnih.govnih.gov The degradation pathway in strains like Rhodococcus ruber has been elucidated and serves as a model for large-ring cycloalkane metabolism. nih.govnih.gov
The established aerobic degradation pathway proceeds through several key enzymatic steps:
Hydroxylation: A monooxygenase enzyme introduces a hydroxyl group onto the alkane ring, converting cyclododecane to cyclododecanol. nih.gov
Oxidation: The resulting alcohol is then oxidized to the corresponding ketone, cyclododecanone, by an alcohol dehydrogenase. nih.gov
Ring Fission: A key step involves a Baeyer-Villiger monooxygenase, which inserts an oxygen atom into the ring adjacent to the carbonyl group, forming a lactone (1-oxa-2-oxotridecane). nih.govnih.gov
Hydrolysis: The lactone ring is opened by a hydrolase, yielding ω-hydroxydodecanoic acid. nih.gov
Further Oxidation: This hydroxy acid is subsequently oxidized to the dicarboxylic acid, 1,12-dodecanedioic acid, which can then enter central metabolism, often via β-oxidation. researchgate.netnih.gov
The use of This compound in these studies provides critical mechanistic insights. By feeding a microbial culture with the deuterated substrate, researchers can trace the label through each intermediate, confirming the proposed pathway and identifying all resulting metabolites with high confidence.
Furthermore, this compound is instrumental in determining the rate-limiting steps of the pathway through the Kinetic Isotope Effect (KIE) . uwo.cawikipedia.org The KIE compares the reaction rate of a compound with its isotopically substituted counterpart. A significant difference in reaction rates (a large kH/kD value) upon replacing hydrogen with deuterium indicates that the cleavage of that C-H bond is part of the slowest, or rate-determining, step of the reaction. mmcmodinagar.ac.innih.gov For the initial hydroxylation of cyclododecane, a large KIE would strongly suggest that the enzymatic cleavage of a C-H (or C-D) bond is the key kinetic bottleneck in the entire degradation process. This level of mechanistic detail is crucial for understanding the factors that control the environmental persistence of such compounds.
Data Tables
Table 1: Key Intermediates in the Microbial Degradation of Cyclododecane by Rhodococcus Species
| Compound Name | Chemical Formula (unlabeled) | Role in Pathway | Key Enzyme Family |
| Cyclododecane | C₁₂H₂₄ | Starting Substrate | Monooxygenase |
| Cyclododecanol | C₁₂H₂₄O | First Intermediate | Alcohol Dehydrogenase |
| Cyclododecanone | C₁₂H₂₂O | Second Intermediate | Baeyer-Villiger Monooxygenase |
| 1-Oxa-2-oxotridecane | C₁₂H₂₂O₂ | Ring-Fission Product (Lactone) | Lactone Hydrolase |
| ω-Hydroxydodecanoic acid | C₁₂H₂₄O₃ | Ring-Opened Intermediate | Fatty Acid Dehydrogenase |
| 1,12-Dodecanedioic acid | C₁₂H₂₂O₄ | Terminal Degradation Product | β-Oxidation Enzymes |
This table summarizes the main steps in the aerobic degradation pathway as identified in studies of Rhodococcus ruber. nih.govnih.gov
Table 2: Illustrative Mass Spectrometry Data for Tracing this compound Degradation
| Metabolite | Formula (Unlabeled) | Expected Mass [M]⁺ (Unlabeled) | Formula (Fully Labeled) | Expected Mass [M]⁺ (from d24) | Mass Shift (Δm/z) |
| Cyclododecane | C₁₂H₂₄ | 168.32 | C₁₂D₂₄ | 192.47 | +24 |
| Cyclododecanol | C₁₂H₂₄O | 184.32 | C₁₂D₂₃HO | 207.46 | +23 |
| Cyclododecanone | C₁₂H₂₂O | 182.31 | C₁₂D₂₂O | 204.44 | +22 |
| 1,12-Dodecanedioic acid | C₁₂H₂₂O₄ | 230.29 | C₁₂D₂₀H₂O₄ | 250.42 | +20 |
This table presents hypothetical but expected mass values for key metabolites in a tracer study. The mass shift confirms the origin of the carbon skeleton from the deuterated precursor. The decreasing deuterium count reflects the replacement of deuterium with hydrogen during enzymatic reactions.
Computational Chemistry and Theoretical Modeling of Cyclododecane D24
Quantum Mechanical Calculations (DFT, ab initio)
Quantum mechanical (QM) methods, such as Density Functional Theory (DFT) and ab initio calculations, provide a first-principles approach to understanding molecular systems. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule. For Cyclododecane-d24, QM calculations are crucial for accurately describing the subtle electronic and energetic effects of isotopic substitution, which are often beyond the scope of classical molecular mechanics.
Within the Born-Oppenheimer approximation, the potential energy surface of a molecule is independent of its isotopic composition. Therefore, the electronic structure of this compound is effectively identical to that of its non-deuterated counterpart, cyclododecane (B45066). However, the primary energetic difference arises from the change in zero-point vibrational energy (ZPVE).
The ZPVE is lower for a C-D bond compared to a C-H bond due to the heavier mass of deuterium (B1214612). This difference in ZPVE can lead to small but computationally predictable changes in the relative energies of different conformers. For a flexible molecule like cyclododecane, which possesses numerous low-energy isomers, these subtle energetic shifts can alter the equilibrium populations of each conformer at a given temperature. DFT and ab initio methods can precisely calculate the ZPVE for each conformer of this compound, allowing for a refined understanding of its energetic landscape.
Table 1: Illustrative Zero-Point Vibrational Energy (ZPVE) Correction for C-H vs. C-D Bonds (Note: These are representative values to illustrate the concept and are not specific calculated values for this compound.)
| Bond Type | Typical Vibrational Frequency (cm⁻¹) | ZPVE per bond (kcal/mol) |
| C-H Stretch | ~3000 | ~4.3 |
| C-D Stretch | ~2200 | ~3.1 |
| Difference | ~800 | ~1.2 |
This simplified table demonstrates that the lower vibrational frequency of a C-D bond results in a lower zero-point energy. When summed over all 24 substitutions in this compound, this effect can influence conformational preferences.
Vibrational spectroscopy, including infrared (IR) and Raman techniques, is a powerful experimental method for identifying and characterizing molecular structures. The substitution of hydrogen with deuterium causes a significant and predictable shift in vibrational frequencies. Specifically, modes involving the movement of the substituted atom will decrease in frequency.
Quantum mechanical calculations are highly effective at predicting these vibrational frequencies. By computing the harmonic frequencies for this compound, a theoretical vibrational spectrum can be generated. This theoretical spectrum serves several purposes:
Aiding Spectral Assignment: It helps in assigning the experimentally observed peaks in IR and Raman spectra to specific vibrational modes (e.g., C-D stretching, bending, rocking).
Validating Computational Models: The agreement between the predicted and experimental spectra serves as a validation of the chosen computational method and level of theory.
Understanding Isotopic Shifts: It allows for a direct, mode-by-mode comparison between the vibrational spectra of cyclododecane and this compound, providing a quantitative understanding of the isotopic shifts.
Table 2: Predicted Isotopic Shifts in Vibrational Frequencies for Key Modes (This table illustrates the general principles of isotopic frequency shifts.)
| Vibrational Mode | Typical Frequency Range (C-H) (cm⁻¹) | Expected Frequency Range (C-D) (cm⁻¹) | Approximate Frequency Ratio (νH / νD) |
| Stretching | 2850 - 3000 | 2100 - 2250 | ~1.35 |
| Bending (Scissoring) | 1450 - 1470 | ~1050 - 1080 | ~1.36 |
| Wagging/Twisting | 1150 - 1350 | ~800 - 950 | ~1.4 |
Cyclododecane is known for its complex conformational landscape, with the square conformation of D₄ symmetry being particularly stable. acs.org While the potential energy surface is unchanged by deuteration, the ZPVE corrections can slightly alter the relative free energies of the conformers.
For example, if a particular conformation involves steric crowding of hydrogen atoms, the corresponding deuterated conformer might be slightly stabilized because the lower ZPVE of C-D bonds can reduce the effective steric repulsion. High-level QM calculations can map these subtle changes in the conformation-energy relationship. By calculating the Gibbs free energy for each conformer, which includes the ZPVE and thermal corrections, a more accurate picture of the conformational preferences of this compound at different temperatures can be obtained.
Molecular Mechanics and Force-Field Development for Deuterated Alkanes
While QM methods offer high accuracy, their computational cost can be prohibitive for studying large systems or long-timescale dynamics. Molecular mechanics (MM) provides a more efficient alternative by using a classical potential energy function, or "force field," to describe the energy of a molecule. However, standard force fields are typically parameterized for non-deuterated compounds.
Standard force fields can model this compound by simply changing the mass of the hydrogen atoms to that of deuterium. This approach correctly captures the inertial effects on molecular dynamics. However, it fails to account for the quantum mechanical effects of deuteration, such as the changes in ZPVE that influence conformational energies.
To accurately model deuterated alkanes, a specific re-parameterization of the force field is often necessary. This process involves adjusting the force field parameters to reproduce experimental data or high-level QM calculations for the deuterated species. Key steps in this process include:
Bond and Angle Parameters: The equilibrium bond length (r₀) of a C-D bond is slightly shorter than a C-H bond. The force constants for bond stretching (k_bond) and angle bending (k_angle) may also require refinement to reproduce the vibrational frequencies calculated from QM methods.
Torsional Parameters: Dihedral or torsional parameters are adjusted to reproduce the rotational energy barriers and conformational energy differences obtained from QM calculations that include ZPVE corrections.
Validation: The newly parameterized force field must be validated by comparing its predictions against a set of data not used in the parameterization. For this compound, this could involve comparing calculated NMR properties or thermodynamic data with experimental values.
The work by Anet and Rawdah represents a key study in this area, where force-field calculations were used in conjunction with NMR spectra of deuterated cyclododecane isotopomers to understand its conformational properties.
Once a reliable force field for this compound is developed, it can be used to efficiently explore the molecule's vast conformational space. Techniques such as energy minimization and molecular dynamics simulations can identify low-energy structures and predict their relative populations.
These calculations allow for the determination of key geometric parameters, such as bond lengths, bond angles, and dihedral angles, for the most stable conformers. The results can be directly compared with experimental data from techniques like X-ray crystallography or electron diffraction. Furthermore, molecular dynamics simulations can provide insights into the dynamic processes of conformational interconversion, revealing the energy barriers and pathways for transitions between different isomers. These theoretical predictions are essential for interpreting experimental results and building a comprehensive model of the structure and behavior of this compound.
Advanced Molecular Dynamics (MD) Simulations
Advanced molecular dynamics simulations are instrumental in exploring the multifaceted conformational space and dynamic properties of cyclic molecules like cyclododecane. These simulations model the movement of atoms over time, governed by the forces between them, offering insights that are often difficult to obtain through experimental means alone.
Exploration of Conformational Transitions and Relaxation Dynamics
Cyclododecane is known for its conformational flexibility, existing as a dynamic equilibrium of multiple low-energy structures. The most stable and dominant conformation is the square d-nb.info structure, a finding consistently supported by both computational force-field calculations and experimental methods like X-ray crystallography and NMR spectroscopy. nih.gov
High-temperature MD simulations have proven to be a powerful technique for comprehensively exploring the potential energy surface of cyclododecane. In one notable study, an MD simulation performed at 1000 K was able to sample 71 distinct conformations of the molecule. nih.gov This demonstrates the capability of advanced simulation techniques to overcome energy barriers and map out the complex conformational landscape, providing results that are comparable to more traditional stochastic search methods. nih.gov
While the high-temperature simulations are excellent for identifying possible conformers, simulations at ambient temperatures are crucial for understanding the dynamics of conformational transitions. These simulations can, in principle, elucidate the pathways and calculate the rates at which the molecule transitions between different conformations. The energy barriers for these interconversions, which can be quantified from dynamic NMR spectroscopy, are a key parameter that can be correlated with the frequency of transitions observed in MD simulations. nih.gov
Table 1: Conformational Analysis of Cyclododecane from Computational Studies
| Conformation | Symmetry | Relative Energy (kcal/mol) | Computational Method |
| Square d-nb.info | D4 | 0.00 | Force-Field Calculations |
| Other Conformers | - | >0 | Force-Field Calculations |
Intermolecular Interactions of this compound in Different Environments
The interaction of this compound with its environment is crucial for understanding its behavior in solution and in condensed phases. MD simulations can provide detailed insights into these intermolecular interactions by calculating properties such as radial distribution functions (RDFs) and interaction energies.
While specific MD simulation studies detailing the intermolecular interactions of cyclododecane in various solvents are scarce, the principles of such investigations are well-established. For instance, simulating cyclododecane in a box of solvent molecules like water, methanol, or chloroform would allow for the analysis of how the solvent molecules arrange themselves around the solute.
The radial distribution function, g(r), is a key metric obtained from these simulations. It describes the probability of finding a solvent atom at a certain distance from a solute atom. The positions of peaks in the g(r) plot indicate the locations of solvation shells. For a non-polar molecule like cyclododecane, one would expect weak van der Waals interactions with solvent molecules.
The strength of these interactions can be quantified by calculating the intermolecular interaction energy. This energy is composed of electrostatic and van der Waals components. For a non-polar solute like cyclododecane in various solvents, the van der Waals interactions would be the dominant attractive force.
Table 2: Expected Intermolecular Interaction Properties of Cyclododecane from MD Simulations
| Solvent | Expected Dominant Interaction Type | Potential Information from RDF |
| Hexane (B92381) | Van der Waals | Solvation shell structure |
| Water | Van der Waals (Hydrophobic Effect) | Water structuring around the solute |
| Methanol | Van der Waals | Solvation shell structure |
| Chloroform | Van der Waals | Solvation shell structure |
Note: This table represents expected outcomes from MD simulations, as specific published data for cyclododecane in these solvents is not available. The RDF would provide quantitative data on the distance and coordination number of the first solvation shell.
Advanced Applications in Analytical Research and Material Science Research
Cyclododecane-d24 as an Internal Standard in NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. acanthusresearch.com When applied quantitatively (qNMR), it allows for the precise determination of the concentration or purity of a substance. acanthusresearch.com The accuracy of qNMR heavily relies on the use of an internal standard, a compound of known purity and concentration added to the sample. acanthusresearch.comjeol.com this compound has emerged as a superior internal standard, particularly for analyses conducted in deuterated solvents.
The ideal internal standard should possess several key characteristics, including high purity, stability, and solubility in the chosen solvent. Crucially, its NMR signals must not overlap with those of the analyte. acanthusresearch.comnih.gov this compound excels in this regard; as a perdeuterated molecule, it is virtually "invisible" in standard proton (¹H) NMR spectroscopy. This eliminates the risk of signal overlap that can complicate the spectra and compromise the accuracy of quantification when analyzing protonated analytes. fujifilm.com Any residual proton signal in a highly deuterated standard appears as a sharp, simple singlet, which is ideal for integration. fujifilm.com
| Property | Advantage for qNMR |
| High Deuteration Level | Minimizes signals in ¹H NMR, preventing overlap with analyte peaks. |
| Chemical Inertness | Does not react with the analyte or solvent, ensuring sample stability. fujifilm.com |
| Simple Residual Signal | A single, sharp peak (if any) allows for easy and accurate integration. fujifilm.com |
| Good Solubility | Readily dissolves in common non-polar deuterated solvents like chloroform-d (B32938) (CDCl₃). nih.gov |
| Low Volatility | Its solid nature and low volatility compared to smaller molecules prevent concentration changes during sample preparation. |
Applications in Quantitative NMR (qNMR) for Deuterated Solvents
Quantitative NMR determines the purity or concentration of an analyte by comparing the integral of one of its characteristic signals to the integral of a signal from a co-dissolved internal standard of known mass and purity. enfanos.com The use of this compound is particularly advantageous when the analyte itself has a complex ¹H NMR spectrum with signals across the entire chemical shift range. In such cases, finding a "window" for a protonated internal standard's signal can be impossible. Because this compound produces no significant signals, it allows for an unobstructed view of the analyte's full spectrum.
Research has demonstrated that even non-deuterated cyclododecane (B45066) is a suitable model compound for validating qNMR methods due to its simple and well-separated signals in the aliphatic region. researchgate.net The deuterated analogue enhances this utility by removing these signals from the proton spectrum entirely, making it an exemplary standard for complex molecule analysis in solvents like CDCl₃, acetone-d6, and DMSO-d6. bipm.org
Calibration and Referencing Procedures in Spectroscopic Analysis
The internal standard method is the most accurate approach for qNMR as it minimizes errors related to sample volume, and the ratio of analyte to standard remains constant. sigmaaldrich.comenfsi.eu The procedure using this compound follows a meticulous, step-by-step process to ensure high-quality, traceable results. acs.org
Step-by-Step qNMR Procedure with this compound:
Selection of Materials: A certified reference material (CRM) of this compound with a documented purity is selected. The analyte and a suitable deuterated solvent that dissolves both compounds are chosen. fujifilm.com
Gravimetric Preparation: Using a high-precision microbalance, the analyte and the this compound internal standard are accurately weighed into the same vial. bipm.orgsigmaaldrich.com Precise knowledge of these masses is critical for the final calculation.
Dissolution: The weighed solids are completely dissolved in a known volume of the deuterated solvent (e.g., CDCl₃). The sample is thoroughly mixed to ensure homogeneity.
NMR Data Acquisition: The sample is analyzed using a high-field NMR spectrometer. Instrumental parameters are carefully optimized for quantitative accuracy. A key parameter is the relaxation delay (D1), which must be set to at least five times the longest spin-lattice relaxation time (T₁) of the signals being integrated to ensure complete relaxation and a fully quantitative signal. enfsi.eu
Data Processing: The resulting spectrum is processed, which includes Fourier transformation, careful phasing, and baseline correction to ensure the accuracy of the signal integrals. acs.org
Quantification: A well-resolved signal from the analyte is integrated, and its area is compared to the area of the residual proton signal of this compound. The purity or concentration of the analyte is then calculated using a formula that accounts for the weights, molecular weights, and number of protons for both the analyte and the standard. sigmaaldrich.com
Investigation of Physicochemical Processes through Deuterium (B1214612) Labeling
Isotopic labeling, particularly the substitution of hydrogen with deuterium, is a powerful technique for investigating the mechanisms and kinetics of chemical and physical processes. researchgate.net The significant mass difference between protium (B1232500) (¹H) and deuterium (²H) can lead to a measurable change in reaction or transition rates, a phenomenon known as the kinetic isotope effect (KIE). wikipedia.orglibretexts.org This effect provides profound insights into rate-determining steps of a process. libretexts.org this compound serves as an ideal model compound for studying such effects in solid-state transitions and mass transport phenomena.
Studies on Sublimation Kinetics and Solid-State Phase Transitions
Cyclododecane is a volatile solid that sublimes at room temperature, a property that has made it a subject of extensive study. nih.gov The rate of this phase change from solid to gas is governed by factors such as temperature, pressure, and crystal structure. By comparing the sublimation kinetics of normal cyclododecane (C₁₂H₂₄) with this compound (C₁₂D₂₄), researchers can probe the mechanics of this transition at a molecular level.
Due to the kinetic isotope effect, the heavier C-D bonds have lower zero-point vibrational energies than C-H bonds, resulting in a higher energy barrier for bond cleavage or, in this case, for a molecule to escape the crystal lattice. osti.govresearchgate.net Consequently, this compound is expected to have a slightly lower vapor pressure and thus a slower sublimation rate than its non-deuterated counterpart under identical conditions. This difference, though small, can be precisely measured using techniques like Thermogravimetric Analysis (TGA), which monitors mass loss over time under controlled temperature programs. setaramsolutions.com
Furthermore, cyclododecane exhibits solid-solid phase transitions, where its crystal structure changes at temperatures below its melting point. tainstruments.com These subtle transitions can be detected by Differential Scanning Calorimetry (DSC) as exothermic or endothermic events. mdpi.comimprovedpharma.com Comparing the DSC thermograms of C₁₂H₂₄ and C₁₂D₂₄ can reveal how isotopic substitution affects the stability and transition temperatures of different crystalline polymorphs, providing valuable data for solid-state physics and materials engineering.
| Physicochemical Property | Cyclododecane (C₁₂H₂₄) | This compound (C₁₂D₂₄) | Technique for Study |
| Molecular Weight | ~168.32 g/mol | ~192.47 g/mol | Mass Spectrometry |
| Melting Point | 59-61 °C | Expected to be very similar | DSC |
| Solid-State Transition | Endothermic event observed tainstruments.com | Isotopic substitution may shift the transition temperature | DSC |
| Sublimation Rate | Baseline rate | Expected to be slower due to KIE osti.gov | TGA |
| Vapor Pressure | Baseline pressure | Expected to be lower | Tensiometry |
Diffusion and Permeation Behavior in Porous Materials
Understanding how molecules move through complex, porous materials is critical for applications ranging from drug delivery to geological contaminant transport. npl.co.ukaps.org Deuterium-labeled compounds are frequently used as tracers to monitor such diffusion processes because they are chemically identical to their protonated analogues but can be distinguished by analytical techniques. mdpi.comresearchgate.net Deuterated water (D₂O), for instance, is a common tracer for groundwater flow. researchgate.net
This compound is an excellent tracer for studying the diffusion of organic molecules in porous media. In fields like art conservation, cyclododecane is used as a temporary consolidant to protect fragile, porous objects. Its effectiveness depends on its ability to permeate the material and later sublime away completely. Using this compound allows researchers to track its penetration into and diffusion out of materials like stone or paper with high precision.
Techniques such as Magnetic Resonance Imaging (MRI) or Secondary Ion Mass Spectrometry (SIMS) can be employed to create spatially-resolved maps of the tracer's concentration. nih.govaip.org By using this compound, a clear and unambiguous signal of the tracer can be obtained, free from interference from any other residual hydrocarbons in the sample. This allows for the accurate calculation of diffusion coefficients and provides a clearer picture of the transport mechanisms within the porous structure. researchgate.net
Research in Polymer Science with Deuterated Analogues
Deuterated compounds are indispensable in modern polymer science. resolvemass.ca The significant difference in the neutron scattering length between hydrogen and deuterium provides a powerful tool for probing the structure and dynamics of polymer systems. researchgate.netornl.govacs.org By selectively deuterating one component in a polymer blend or a block in a copolymer, researchers can use Small-Angle Neutron Scattering (SANS) to generate contrast and visualize the nanoscale morphology of the material. ansto.gov.au
While cyclododecane itself is not a polymer, its deuterated form, this compound, has important applications in this field. It can be used as a deuterated small-molecule probe or tracer to study diffusion in polymer melts and films. mdpi.com The movement of this compound through a polymer matrix can be monitored to understand free volume and chain dynamics, which are critical to the material's mechanical properties.
A significant emerging application lies in the fabrication of advanced materials, such as polymer-graphene composites. Cyclododecane has been successfully used as a temporary, sublimable transfer medium to move large-area, high-quality 2D materials like graphene onto various substrates, including polymers, without the chemical residues left by traditional polymer-based transfer methods. nih.govcam.ac.ukrepec.orgresearchgate.netresearchgate.net A key challenge in this area is confirming the complete removal of the transfer medium and characterizing the interface between the 2D material and the polymer substrate. By using this compound as the transfer medium, any residual molecules on the surface or at the interface can be readily detected and quantified with high sensitivity using surface-specific techniques like SIMS. This allows for the optimization of the transfer process to create cleaner and more efficient polymer-based electronic and composite materials.
| Research Area | Application of this compound | Analytical Technique |
| Polymer Blends | Serve as a deuterated solvent or tracer molecule to study phase separation and component distribution. | Small-Angle Neutron Scattering (SANS) |
| Polymer Diffusion | Act as a small-molecule diffusant to probe free volume and chain mobility in polymer melts and films. fiveable.me | Neutron Reflectometry, Forward Recoil Spectrometry |
| 2D Material Composites | Use as a sublimable transfer medium for materials like graphene, allowing for ultra-sensitive detection of residues at the polymer interface. | Secondary Ion Mass Spectrometry (SIMS), X-ray Photoelectron Spectroscopy (XPS) |
Synthesis of Deuterated Polymer Precursors Derived from this compound
The synthesis of deuterated polymer precursors is a critical step for specific applications in material science, particularly for studies utilizing neutron scattering techniques. This compound, a perdeuterated version of cyclododecane, serves as a valuable starting material for creating these specialized monomers. The preparation of this compound itself can be achieved through methods like liquid-phase catalytic exchange, where cyclododecane is treated with a deuterium source, resulting in a high degree of isotopic purity without altering the molecular structure. researchgate.netllnl.gov
Once synthesized, this compound can be chemically modified to introduce functional groups, transforming it into a monomer suitable for polymerization. This process is analogous to the derivatization of its non-deuterated counterpart, cyclododecanone (B146445). For instance, research has demonstrated the synthesis of a diamine monomer, 1,1-bis[4-(4-aminophenoxy)phenyl]cyclododecane (BAPCD), from cyclododecanone in a multi-step process. kpi.ua This diamine was subsequently reacted with various aromatic dianhydrides to produce novel polyimides with bulky pendant cyclododecylidene groups. kpi.ua
A similar synthetic strategy can be applied to this compound. By first converting it to the corresponding deuterated cyclododecanone-d22, it can then undergo reactions to produce deuterated diamines or other functionalized monomers. These deuterated precursors are essential for creating polymers where the deuterium labels are located on specific, bulky side groups derived from the cyclododecane ring. The resulting deuterated polymers, such as polyimides or polyesters, possess identical chemical structures to their hydrogenous counterparts but have significantly different neutron scattering properties. llnl.govazimuth-corp.com This allows for the precise investigation of polymer structure and dynamics.
The general approach for creating such deuterated polymers from a deuterated starting material like this compound involves:
Synthesis of the deuterated alkane: Production of high-purity this compound. researchgate.net
Functionalization: Introduction of reactive groups (e.g., ketone, amine, carboxyl) onto the deuterated cyclododecane ring to create a monomer. This may involve oxidation to form deuterated cyclododecanone, followed by further reactions. kpi.ua
Polymerization: Reaction of the deuterated monomer with other co-monomers to build the final polymer chain. For example, a deuterated diamine derived from this compound could be reacted with a dianhydride to form a deuterated polyimide. kpi.ua
This method of building deuterated polymers from specifically synthesized deuterated monomers is a "bottom-up" approach that ensures precise placement and level of deuterium within the polymer architecture. azimuth-corp.com
Elucidation of Polymer Morphology and Dynamics via Neutron Scattering
Neutron scattering is a powerful, non-destructive technique for probing the structure and dynamics of materials at the atomic and molecular scale. mdpi.comnih.gov In polymer science, it is particularly valuable for investigating chain conformation, morphology of polymer blends, and molecular motions over a wide range of length and time scales. mdpi.comresearchgate.net The utility of neutron scattering in studying polymers is greatly enhanced by the use of isotopic labeling, most commonly the substitution of hydrogen (H) with its isotope, deuterium (D). azimuth-corp.comresearchgate.net
The fundamental principle behind this method lies in the significant difference between the neutron scattering cross-sections of hydrogen and deuterium nuclei. researchgate.net Neutrons interact with atomic nuclei, and the strength of this interaction varies for different isotopes. Hydrogen has a large incoherent scattering cross-section, which produces a strong, isotropic background signal. In contrast, deuterium has a much smaller incoherent cross-section and a larger coherent scattering cross-section. researchgate.net This difference creates "contrast" in a neutron scattering experiment, allowing researchers to distinguish and selectively highlight specific components within a complex polymer system. researchgate.net
Table 1: Neutron Scattering Properties of Hydrogen and Deuterium Isotopes
| Isotope | Coherent Scattering Cross-Section (barns) | Incoherent Scattering Cross-Section (barns) |
| Hydrogen (¹H) | 1.76 | 80.26 |
| Deuterium (²H or D) | 5.59 | 2.05 |
| Data sourced from research on neutron scattering analysis. researchgate.net |
Polymers synthesized from this compound-derived precursors are ideal for such studies. By creating a polymer with a deuterated side chain (the cyclododecyl group) and a hydrogenous backbone, or by blending a fully deuterated polymer with its non-deuterated analogue, researchers can generate the necessary contrast for techniques like Small-Angle Neutron Scattering (SANS). researchgate.netazimuth-corp.com
Research Findings from Neutron Scattering Studies:
Polymer Chain Conformation: SANS experiments on blends of deuterated and hydrogenous polymers allow for the direct measurement of the radius of gyration (Rg) of individual polymer chains in the melt or solid state. Studies on deuterated polylactide, for example, have been used to determine melt chain dimensions. researchgate.net
Morphology of Blends and Copolymers: The contrast variation method, which relies on mixtures of deuterated and non-deuterated components, enables detailed characterization of the phase behavior and interfacial structure in polymer blends and block copolymers.
Dynamics of Polymer Chains: Quasi-Elastic Neutron Scattering (QENS) can probe molecular motions, such as segmental relaxations and side-chain rotations. mdpi.comnih.gov Using polymers with selectively deuterated components, like those derived from this compound, allows for the isolation of the dynamics of specific parts of the macromolecule, providing insights into glass transition phenomena and the mobility of bulky side groups. mdpi.com
The use of deuterated polymer precursors derived from this compound provides a sophisticated tool for materials scientists. It enables the precise elucidation of structure-property relationships in complex polymer systems through the unparalleled analytical power of neutron scattering. nih.govresearchgate.net
Future Research Directions and Emerging Paradigms
Integration of Cyclododecane-d24 into Multi-Scale Modeling Approaches
Multi-scale modeling is a powerful computational strategy that bridges the gap between atomic-level behaviors and macroscopic material properties. mdpi.com This approach is essential for designing and understanding complex systems like polymeric metamaterials by linking phenomena across different hierarchical levels. mdpi.comyoutube.com The integration of empirical data from this compound into these models represents a significant future direction for predictive materials science.
Deuteration is a cornerstone of neutron scattering experiments, a technique that provides unparalleled insight into the structure and dynamics of polymers and other soft matter. osti.govresearchgate.net The distinct neutron scattering cross-section of deuterium (B1214612) compared to hydrogen allows for contrast variation techniques that can elucidate molecular conformations and motions. nih.gov Data from inelastic neutron scattering (INS) studies on this compound can provide precise information on its vibrational and diffusive motions. aps.orgarxiv.org
This high-fidelity experimental data is invaluable for parameterizing and validating the foundational levels of multi-scale models. For instance, the detailed dynamics of this compound can be used to refine the force fields in atomistic simulations, such as Molecular Dynamics (MD). These validated MD simulations can then predict localized behaviors, which in turn inform larger, coarse-grained models at the mesoscale. youtube.com Ultimately, this hierarchical approach allows for the accurate prediction of bulk properties, such as thermal behavior, phase transitions, and mechanical responses, of materials incorporating cyclododecane (B45066). youtube.com
| Modeling Scale | Typical Simulation Method | Contribution of this compound Data | Predicted Properties |
|---|---|---|---|
| Atomistic (Microscale) | Molecular Dynamics (MD), Density Functional Theory (DFT) | Provides precise data on bond vibrations, molecular conformation, and intermolecular forces from neutron scattering to validate force fields. nih.govaps.org | Local stress/strain, diffusion coefficients, interaction energies. |
| Mesoscale | Coarse-Graining, Dissipative Particle Dynamics (DPD) | Parameters from atomistic simulations are used to build representative volume elements (RVEs). youtube.com | Phase separation, domain formation, polymer chain entanglement. |
| Continuum (Macroscale) | Finite Element Analysis (FEA) | Constitutive models derived from mesoscale simulations predict the behavior of the bulk material. youtube.comyoutube.com | Mechanical strength, thermal conductivity, sublimation rate. |
Development of Novel Spectroscopic Probes for Real-Time Mechanistic Studies
The development of advanced spectroscopic probes is crucial for observing molecular processes with high sensitivity and spatiotemporal resolution. researchgate.net this compound offers unique advantages for the design of novel probes for real-time mechanistic studies, primarily due to the distinct vibrational signature of the carbon-deuterium (C-D) bond.
Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, are sensitive to the mass of the atoms in a bond. psu.edu The C-D bond vibrates at a lower frequency than the carbon-hydrogen (C-H) bond, placing its characteristic absorption and scattering peaks in a region of the spectrum that is often free from interference from other organic molecules in a complex system. psu.edu This "spectroscopic window" allows for the unambiguous tracking of the deuterated molecule.
Future research could focus on functionalizing this compound to create probes for specific environments. For example, attaching a chromophore or a reactive group to the this compound ring could create a probe where the deuterated core acts as a stable, non-interfering reporter tag. Its sublimation property could also be exploited to develop transient probes for studying surface phenomena or for applications where the probe must be removed without a trace after the experiment. researchgate.netresearchgate.net
| Property | C-H Bond | C-D Bond | Advantage for Probe Development |
|---|---|---|---|
| Stretching Frequency (IR/Raman) | ~2850-3000 cm-1 | ~2100-2250 cm-1 | The C-D signal appears in a less crowded spectral region, enabling clearer detection in complex biological or chemical systems. psu.edu |
| Kinetic Isotope Effect | Baseline | Slower reaction rates for C-D bond cleavage | Can be used to probe reaction mechanisms by observing how deuteration affects reaction kinetics. snnu.edu.cn |
| Neutron Scattering | Large incoherent scattering | Large coherent scattering | Allows for contrast matching and detailed structural analysis of the probe's location and conformation within a hydrogenous matrix. osti.gov |
Exploration of Site-Specific Deuteration for Targeted Research Applications
While this compound involves the complete replacement of all 24 hydrogen atoms, the future of isotopic labeling lies in the precise, site-specific incorporation of deuterium. brightspec.com This advanced strategy allows for the creation of molecules with deuterium atoms at specific, predetermined positions. snnu.edu.cnnih.gov Applying this concept to the cyclododecane framework would open up new avenues for highly targeted research.
Site-specific deuteration provides a much finer tool for mechanistic investigations. arkat-usa.org For example, by placing deuterium atoms on only one face of the cyclododecane ring, researchers could study the steric effects and specific interactions of that face with a surface or another molecule. Selectively deuterating two adjacent methylene (B1212753) (-CH2-) groups to (-CD2-) groups would create a unique spectroscopic marker to study the torsional dynamics and conformational changes of the ring with unprecedented detail using techniques like solid-state NMR.
The synthesis of such site-specifically labeled isotopologues of cyclododecane is challenging but conceptually feasible through multi-step organic synthesis, potentially using deuterated building blocks or advanced catalytic H-D exchange reactions. nih.govarkat-usa.org These molecules would serve as powerful tools for studying catalysis, surface science, and the dynamics of molecular self-assembly.
| Hypothetical Compound | Deuteration Pattern | Potential Research Application | Primary Analytical Technique |
|---|---|---|---|
| 1,1,2,2-Cyclododecane-d4 | Deuterium on two adjacent carbons | Studying local ring dynamics and conformational flexing. | Solid-State NMR, Vibrational Spectroscopy |
| 1,7-Cyclododecane-d4 | Deuterium on opposite carbons (C1 and C7) | Probing long-range intramolecular interactions and the molecule's overall tumbling motion. | Neutron Spin Echo, NMR Relaxation |
| (1R,2R)-1,2-Cyclododecane-d2 | Stereospecific deuteration | Investigating stereoselective catalytic reactions and enzyme-substrate interactions. arkat-usa.org | Mass Spectrometry, Chiral Chromatography |
Q & A
Q. What are the recommended handling and storage procedures for Cyclododecane-d24 in laboratory settings?
this compound requires strict handling protocols due to its potential ecological hazards. Use chemical-resistant gloves (nitrile or neoprene) and ensure adequate ventilation to avoid inhalation . Store in a cool, dry environment (<25°C) away from oxidizing agents. Post-use, seal containers to prevent sublimation and environmental release. Always wash hands thoroughly after handling and dispose of waste via certified hazardous waste channels .
Q. How do the physical and chemical properties of this compound influence experimental design?
Key properties include a melting point of 60.4°C, density of 0.82 g/cm³, and stability under standard lab conditions . These traits necessitate controlled heating setups for melt-phase experiments and inert atmospheres to prevent degradation. Its low solubility in polar solvents (e.g., water) requires non-polar solvents (e.g., dichloromethane) for dissolution, impacting reaction scalability and spectroscopic analysis .
Q. What safety protocols should be followed for accidental dermal or inhalation exposure?
For dermal contact, immediately rinse with water for 15 minutes and remove contaminated clothing. For inhalation, move to fresh air and monitor for respiratory distress. In both cases, seek medical evaluation and provide the SDS to healthcare providers . Respiratory protection (e.g., N95 masks) is advised in poorly ventilated areas .
Q. How stable is this compound under varying experimental conditions, and how can stability be monitored?
this compound is stable at room temperature but sublimes at >60°C. Stability can be monitored via thermogravimetric analysis (TGA) to track mass loss and Fourier-transform infrared spectroscopy (FTIR) to detect structural changes. Avoid prolonged exposure to UV light or reactive gases to prevent decomposition .
Advanced Research Questions
Q. How does deuteration in this compound affect its behavior in NMR spectroscopy compared to non-deuterated analogs?
Deuterium substitution eliminates proton signals, simplifying spectra in proton-rich environments. This is critical for studying host-guest interactions in supramolecular chemistry. Researchers should use deuterated solvents (e.g., CDCl₃) to avoid signal overlap and apply ¹³C NMR or 2D experiments (e.g., HSQC) to resolve complex structures .
Q. What experimental designs are optimal for studying the thermal degradation kinetics of this compound?
Use differential scanning calorimetry (DSC) to measure enthalpy changes and TGA to quantify sublimation rates. Isothermal experiments at 60–80°C can model degradation kinetics, with Arrhenius plots to calculate activation energy. Pair with gas chromatography-mass spectrometry (GC-MS) to identify decomposition byproducts .
Q. How can contradictions in solubility data from different analytical techniques be resolved?
Discrepancies often arise from solvent purity or temperature variations. Validate solubility via multiple methods: gravimetric analysis, dynamic light scattering (DLS), and HPLC. Cross-reference results with literature using standardized solvent systems (e.g., ASTM guidelines) .
Q. What methodologies mitigate environmental risks during disposal of this compound waste?
Collect waste in sealed, labeled containers and avoid aqueous discharge due to aquatic toxicity . Incineration in EPA-compliant facilities with scrubbers is preferred. For lab-scale disposal, adsorb small quantities onto activated carbon and package for hazardous waste disposal .
Q. Which analytical techniques are most effective for quantifying trace impurities in this compound?
High-resolution GC-MS or LC-MS can detect impurities at ppm levels. Use internal standards (e.g., tetracosane) for calibration. For isotopic purity verification, employ high-field NMR (≥500 MHz) or isotope-ratio mass spectrometry (IRMS) .
Q. How can long-term stability studies be designed to assess this compound’s shelf life under varying storage conditions?
Conduct accelerated aging tests at elevated temperatures (40–60°C) and 75% relative humidity. Monitor degradation via FTIR, Raman spectroscopy, and X-ray diffraction (XRD) every 30 days. Compare with real-time data stored at -20°C (control) to extrapolate shelf life using the Eyring equation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
